molecular formula C17H20N4O3 B11027639 7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11027639
M. Wt: 328.4 g/mol
InChI Key: WYARZFHURXYMSM-UHFFFAOYSA-N
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Description

7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that combines a triazolopyrimidine core with a phenyl group substituted with a 3-methylbutoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the phenyl and 3-methylbutoxy groups. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the triazole and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C17H20N4O3/c1-11(2)7-8-24-13-5-3-12(4-6-13)15-9-14(16(22)23)20-17-18-10-19-21(15)17/h3-6,9-11,15H,7-8H2,1-2H3,(H,22,23)(H,18,19,20)

InChI Key

WYARZFHURXYMSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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